1-Imino-1H-naphtho[2,3-F]isoindol-3-amine
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Overview
Description
Preparation Methods
The synthesis of 1-Imino-1H-naphtho[2,3-F]isoindol-3-amine typically involves the reaction of phthalonitrile with ammonia or primary amines under specific conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Imino-1H-naphtho[2,3-F]isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Imino-1H-naphtho[2,3-F]isoindol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Imino-1H-naphtho[2,3-F]isoindol-3-amine involves its interaction with molecular targets and pathways within cells. The compound’s strong polarization in the crystal phase stabilizes its amino-imino tautomer, which may influence its reactivity and interactions with biological molecules . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its effects .
Comparison with Similar Compounds
1-Imino-1H-naphtho[2,3-F]isoindol-3-amine can be compared with other similar compounds, such as:
Isoindoline: A heterocyclic compound with a similar structure but different reactivity and applications.
Phthalocyanines: Compounds synthesized using this compound as a precursor, known for their use in dyes and pigments.
The uniqueness of this compound lies in its strong polarization and stability in the amino-imino tautomeric form, which distinguishes it from other similar compounds .
Properties
CAS No. |
130760-11-1 |
---|---|
Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-iminonaphtho[2,3-f]isoindol-1-amine |
InChI |
InChI=1S/C16H11N3/c17-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(18)19-15/h1-8H,(H3,17,18,19) |
InChI Key |
ZMSBSVUHOVSVFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=NC4=N)N |
Origin of Product |
United States |
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